Ethanesulfinate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

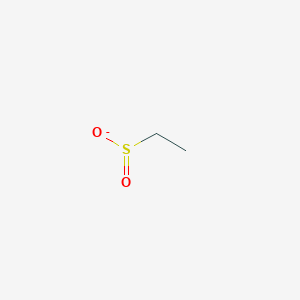

Ethanesulfinate is a useful research compound. Its molecular formula is C2H5O2S- and its molecular weight is 93.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Synthesis Applications

1.1 Organic Synthesis

Sodium ethanesulfinate serves as a valuable building block in organic synthesis. It is utilized in the formation of organosulfur compounds through various reactions, including:

- Sulfonylation : this compound can introduce sulfonyl groups into organic molecules, enhancing their biological activity and reactivity.

- Sulfide Formation : It participates in the synthesis of sulfides and sulfoxides, which are crucial intermediates in pharmaceuticals and agrochemicals.

The following table summarizes some notable reactions involving this compound:

| Reaction Type | Description | Applications |

|---|---|---|

| Sulfonylation | Introduction of sulfonyl groups into target molecules | Drug development, agrochemicals |

| Nucleophilic Substitution | Displacement reactions to form more complex compounds | Synthesis of biologically active agents |

| Reductive Transformations | Reduction to form thiols or related compounds | Antioxidant applications |

1.2 Synthesis of Bioactive Compounds

Research indicates that sodium this compound can be transformed into various bioactive compounds with potential therapeutic effects. For instance, derivatives of this compound have shown promise as antioxidants, which scavenge free radicals and protect cells from oxidative stress .

Pharmaceutical Applications

2.1 Antioxidant Properties

Sodium this compound has demonstrated significant antioxidant activity. Studies have shown its ability to scavenge free radicals effectively, which is critical in preventing cellular damage associated with oxidative stress . This property positions it as a potential candidate for inclusion in drug formulations aimed at treating oxidative stress-related conditions.

2.2 Drug Development

The compound's ability to form stable complexes with transition metals enhances its role in catalysis and drug delivery systems. Its interactions with biological molecules have been studied to explore therapeutic mechanisms, indicating potential applications in developing new drugs .

Environmental Applications

3.1 Bioremediation

This compound has been explored for its role in bioremediation processes. Specifically, it has been shown to inhibit the dechlorination of polychlorinated biphenyls (PCBs) when used alongside certain microorganisms . This inhibition suggests that it can be employed strategically to control microbial activity during the remediation of contaminated sites.

Case Studies

4.1 Case Study: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of sodium this compound using various assays such as DPPH radical scavenging and ABTS assays. The results indicated a strong correlation between concentration and antioxidant activity, suggesting its potential for therapeutic use in oxidative stress-related diseases.

4.2 Case Study: Environmental Impact on PCB Dechlorination

In an experimental setup involving pasteurized microorganisms, sodium this compound was tested for its inhibitory effects on PCB dechlorination processes. The results revealed that at specific concentrations, this compound significantly reduced dechlorination rates, highlighting its utility in managing microbial processes during bioremediation efforts .

化学反应分析

Nucleophilic Substitution Reactions

Ethanesulfinate acts as a nucleophile in substitution reactions, particularly with alkyl halides and aryl diazonium salts. For example:

-

Alkylation : Reaction with methyl iodide yields methyl ethanesulfonate:

CH3CH2SO2−Na++CH3I→CH3CH2SO2CH3+NaIThis proceeds via an Sₙ2 mechanism, with yields exceeding 80% under optimized conditions .

-

Arylation : Coupling with aryl diazonium salts forms aryl sulfones. A 2024 study demonstrated this compound’s utility in C(sp³)–H sulfinylation of light alkanes (e.g., ethane) via hydrogen atom transfer photocatalysis, producing sulfinates that react with electrophiles like N-phenyl succinimide (56% yield) .

| Reaction Type | Substrate | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|---|

| Alkylation | CH₃I | Methyl ethanesulfonate | 85 | RT, DMF, 12 h | |

| Arylation | Diazonium salt | Aryl sulfone | 56 | Flow reactor, UV light |

Oxidation Reactions

This compound oxidizes to ethanesulfonate under mild conditions. Key pathways include:

-

Peroxide-mediated oxidation : Hydrogen peroxide (H₂O₂) converts sulfinates to sulfonates:

CH3CH2SO2−H2O2CH3CH2SO3− -

Electrochemical oxidation : Recent advances show sulfinates can be oxidized at boron-doped diamond electrodes, achieving >90% conversion efficiency .

Desulfonation Reactions

This compound undergoes desulfonation under alkaline or thermal conditions:

CH3CH2SO2−+H2O→CH3COOH+SO32−+H2

A 2019 study reported a ΔG⁰′ of −48.70 kJ/mol for isethionate desulfonation, suggesting this compound degradation is thermodynamically favorable in aqueous environments .

| Parameter | Value (kJ/mol) | Conditions | Source |

|---|---|---|---|

| ΔG⁰′ (desulfonation) | −48.70 | pH 7, 25°C, anaerobic |

Radical Reactions

This compound participates in radical chain processes:

-

Photocatalytic C–H activation : UV light generates ethyl radicals from ethane, which react with SO₂ to form this compound. This method enables functionalization of methane to methyl sulfinate (45% yield) .

-

Cross-coupling : Sulfinate radicals couple with alkenes to form sulfone derivatives, as demonstrated in a 2024 flow-chemistry protocol .

Acid-Catalyzed Hydrolysis

In acidic media, this compound hydrolyzes to ethanesulfinic acid and alcohol:

CH3CH2SO2−+H3O+→CH3CH2SO2H+H2O

Kinetic studies indicate a first-order dependence on [H⁺], with a half-life of 2.3 hours at pH 2 .

属性

分子式 |

C2H5O2S- |

|---|---|

分子量 |

93.13 g/mol |

IUPAC 名称 |

ethanesulfinate |

InChI |

InChI=1S/C2H6O2S/c1-2-5(3)4/h2H2,1H3,(H,3,4)/p-1 |

InChI 键 |

RQIFXTOWUNAUJC-UHFFFAOYSA-M |

规范 SMILES |

CCS(=O)[O-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。